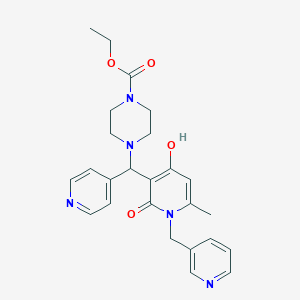

Ethyl 4-((4-hydroxy-6-methyl-2-oxo-1-(pyridin-3-ylmethyl)-1,2-dihydropyridin-3-yl)(pyridin-4-yl)methyl)piperazine-1-carboxylate

Description

Propriétés

IUPAC Name |

ethyl 4-[[4-hydroxy-6-methyl-2-oxo-1-(pyridin-3-ylmethyl)pyridin-3-yl]-pyridin-4-ylmethyl]piperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H29N5O4/c1-3-34-25(33)29-13-11-28(12-14-29)23(20-6-9-26-10-7-20)22-21(31)15-18(2)30(24(22)32)17-19-5-4-8-27-16-19/h4-10,15-16,23,31H,3,11-14,17H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNOYOJVTCBYJQH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCN(CC1)C(C2=CC=NC=C2)C3=C(C=C(N(C3=O)CC4=CN=CC=C4)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H29N5O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

463.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

Ethyl 4-((4-hydroxy-6-methyl-2-oxo-1-(pyridin-3-ylmethyl)-1,2-dihydropyridin-3-yl)(pyridin-4-yl)methyl)piperazine-1-carboxylate, a complex organic compound with the molecular formula and a molecular weight of approximately 404.48 g/mol, has garnered attention for its potential biological activities. This compound features a piperazine ring and multiple pyridine derivatives, which contribute to its diverse pharmacological properties.

Synthesis and Structural Features

The synthesis of this compound typically involves several key reactions that allow for the production of the complex molecule while maintaining focus on yield and purity. The structural features include:

- Piperazine moiety : This contributes to the compound's interaction with various biological targets.

- Hydroxyl and carbonyl groups : These functional groups enhance its reactivity and potential biological activity.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Antitumor Activity : Preliminary studies suggest that this compound may possess antitumor properties, potentially through mechanisms involving inhibition of specific enzymes related to cancer cell proliferation.

- Neuropharmacological Effects : The compound's structural similarity to known neuroactive agents suggests potential applications in treating neurological disorders, possibly through modulation of neurotransmitter systems.

- Antimicrobial Properties : Some derivatives of similar structures have shown antimicrobial activity, indicating that this compound may also exhibit efficacy against various pathogens.

Binding Affinity Studies

Studies focusing on the binding affinity of Ethyl 4-((4-hydroxy-6-methyl...) reveal interactions with several biological targets. For instance, it has been shown to bind effectively to serotonin receptors, which could implicate its use in psychiatric disorders.

Structure–Activity Relationship (SAR)

A comprehensive analysis of SAR has been conducted to understand how modifications to the piperazine and pyridine components affect biological activity. The following table summarizes findings from similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Ethyl 4-(4-fluorophenyl)(4-hydroxy...) | Contains fluorophenyl group | Anticonvulsant activity |

| SLV313 | Activates serotonin receptors | Antipsychotic effects |

| Perampanel | Noncompetitive AMPA antagonist | Antiepileptic properties |

Ethyl 4-((4-hydroxy...) differs from these compounds due to its unique combination of piperazine and pyridine derivatives, enhancing its potential for diverse biological activities compared to others that may focus on specific receptor interactions or enzyme inhibition mechanisms .

Case Studies

Recent studies have focused on evaluating the in vivo effects of this compound in animal models. For instance:

- Antitumor Efficacy : In a study involving KARPAS-422 cells, the compound demonstrated robust antitumor activity, suggesting a mechanism involving inhibition of EZH2, a key player in cancer progression .

- Neuropharmacological Assessment : Behavioral studies in rodents indicated potential anxiolytic effects when administered at specific dosages, warranting further investigation into its application for anxiety disorders .

Comparaison Avec Des Composés Similaires

Table 1: Hypothetical Comparison of Structural and Bioactivity Features

Note: Data for the target compound are inferred; specific values require experimental validation.

Bioactivity and Mode of Action

Hierarchical clustering of compounds based on bioactivity profiles reveals that structural similarities strongly correlate with shared pharmacological mechanisms . For example:

- Pyridine-piperazine hybrids : These often target kinases or G-protein-coupled receptors (GPCRs) due to their ability to form π-π stacking and hydrogen-bond interactions.

- Ester vs. amide substitutions : The target compound’s ester group may confer metabolic instability compared to amide analogs, influencing its pharmacokinetic profile.

Methodological Considerations

Comparative analyses rely on:

- Spectroscopic techniques : NMR and UV spectroscopy enable precise structural differentiation, as demonstrated in studies of Zygocaperoside and Isorhamnetin-3-O-glycoside .

- Computational tools: PubChem and NCI-60 datasets facilitate bioactivity profiling and target prediction, aligning with strategies for knowledge-based drug discovery .

Q & A

Q. What are the standard synthetic routes for this compound, and how can reaction conditions be optimized?

The synthesis involves multi-step organic reactions, typically starting with condensation of pyridine and dihydropyridinone moieties, followed by piperazine coupling. Key steps include:

- Mitsunobu reaction for ether bond formation (e.g., pyridinylmethyl group attachment) .

- Catalytic hydrogenation using palladium on carbon (Pd/C) for nitro or carbonyl group reduction .

- Solvent optimization : Dichloromethane (DCM) or ethanol for solubility and reaction efficiency .

- Temperature control : Critical for avoiding side reactions (e.g., 195–230°C for cyclization steps) .

Yield optimization requires iterative adjustment of stoichiometry, solvent polarity, and catalyst loading, validated via TLC and HPLC .

Q. Which spectroscopic and crystallographic methods are most reliable for structural confirmation?

- NMR spectroscopy : H and C NMR to verify proton environments and carbon frameworks, particularly for dihydropyridinone and piperazine moieties .

- X-ray crystallography : Essential for resolving stereochemistry at the chiral center formed during pyridine-methyl coupling .

- Mass spectrometry (MS) : High-resolution ESI-MS to confirm molecular weight (±0.001 Da precision) .

Q. What preliminary assays are used to assess its biological activity?

- Enzyme inhibition assays : Measure IC values against targets like kinases or proteases using fluorescence-based kinetic protocols .

- Cellular viability assays : MTT or resazurin assays in cancer cell lines (e.g., HepG2, MCF-7) to screen for cytotoxicity .

- Solubility testing : Phosphate-buffered saline (PBS) at pH 7.4 and DMSO compatibility for in vitro studies .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

- Core modifications : Substitute pyridine rings with fluorophenyl or methoxy groups to evaluate steric/electronic effects on binding .

- Piperazine derivatives : Replace the ethyl carboxylate with acetyl or tert-butyl carbamates to modulate lipophilicity .

- Quantitative SAR (QSAR) : Use molecular docking (AutoDock Vina) and DFT calculations (Gaussian 09) to predict binding affinities .

Validation via SPR (surface plasmon resonance) provides kinetic binding data (k/k) .

Q. How can stability and degradation pathways be characterized under physiological conditions?

- pH-dependent stability : Incubate the compound in buffers (pH 1.2–9.0) and monitor degradation via HPLC-UV at 254 nm .

- Thermal analysis : TGA (thermogravimetric analysis) to determine decomposition thresholds (>200°C typical for piperazine derivatives) .

- Metabolite identification : Use LC-MS/MS to detect oxidative metabolites (e.g., hydroxylation at the methyl group) .

Q. How to resolve contradictions in reported biological data (e.g., conflicting IC50_{50}50 values)?

- Standardized assay protocols : Ensure consistent cell passage numbers, serum concentrations, and incubation times .

- Orthogonal validation : Confirm activity via dual-reporter assays (e.g., luciferase and β-galactosidase) .

- Batch-to-batch purity analysis : Use HPLC with charged aerosol detection (CAD) to exclude impurities >98% .

Q. What strategies mitigate synthetic challenges in scaling up multi-step reactions?

- Flow chemistry : Continuous-flow reactors for exothermic steps (e.g., diazomethane reactions) to improve safety and yield .

- DoE (Design of Experiments) : Statistically optimize parameters like residence time, temperature, and reagent ratios .

- In-line analytics : FTIR probes for real-time monitoring of intermediate formation .

Methodological Notes

- Data interpretation : Always cross-reference crystallographic data (CCDC deposition codes) with computational models (Mercury 4.0) .

- Contradiction analysis : Use Bland-Altman plots to assess inter-lab variability in bioactivity data .

- Ethical sourcing : Avoid commercial suppliers flagged as unreliable (e.g., ) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.